4-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with a triazine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazone group, leading to different derivatives.
Substitution: The triazine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 2-[1-(4-Chlorophenyl)ethylidene]malononitrile
Uniqueness
Compared to similar compounds, 4-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N,N-DIMETHYL-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22ClN7O |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-N,4-N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H22ClN7O/c1-12(13-4-6-14(18)7-5-13)22-23-15-19-16(24(2)3)21-17(20-15)25-8-10-26-11-9-25/h4-7H,8-11H2,1-3H3,(H,19,20,21,23)/b22-12+ |
InChI Key |
WDIWIKBPNKJWLK-WSDLNYQXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N(C)C)N2CCOCC2)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N(C)C)N2CCOCC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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